(1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol
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Overview
Description
(1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of both amino and hydroxyl functional groups, along with a fluorinated aromatic ring, makes this compound an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer of a racemic mixture into the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 5-fluoro-2-methoxybenzaldehyde or 5-fluoro-2-methoxybenzoic acid.
Reduction: Formation of (1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its potential effects on neurotransmitter systems and receptor binding.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The fluorinated aromatic ring can impart unique properties to materials, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-one: A ketone derivative with different reactivity and applications.
1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-amine:
Uniqueness
(1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity for certain molecular targets. The presence of both amino and hydroxyl groups, along with the fluorinated aromatic ring, further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C10H14FNO2 |
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Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChI Key |
QDBSKZMELBFHAG-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=CC(=C1)F)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)F)OC)N)O |
Origin of Product |
United States |
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